molecular formula C14H21NO2 B7606013 N-(4-butylphenyl)-4-hydroxybutanamide

N-(4-butylphenyl)-4-hydroxybutanamide

Cat. No.: B7606013
M. Wt: 235.32 g/mol
InChI Key: KDIYKPMCCCLOHL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-hydroxybutanamide is an amide derivative featuring a butylphenyl group attached to the nitrogen atom and a hydroxyl group on the butanamide chain. The butyl substituent likely enhances hydrophobicity and thermal stability compared to shorter alkyl chains, while the hydroxyl group may contribute to hydrogen bonding, influencing solubility and reactivity . Synthesis of such compounds typically involves amidation reactions, as seen in related structures like N-(4-hydroxyphenyl)-4-nitrobenzamide, where 4-aminophenol reacts with acyl chlorides in the presence of a base .

Properties

IUPAC Name

N-(4-butylphenyl)-4-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-5-12-7-9-13(10-8-12)15-14(17)6-4-11-16/h7-10,16H,2-6,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYKPMCCCLOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-butylphenyl)-4-hydroxybutanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-butylphenyl, 4-hydroxybutanamide ~249.3* Hypothesized: Moderate hydrophobicity, potential polymer/pharma use
N-(4-hydroxyphenyl)-4-nitrobenzamide 4-hydroxyphenyl, 4-nitrobenzamide 288.25 High thermal stability (TGA: >300°C), used in polyimides
N-Hydroxy-4-phosphonobutanamide Phosphono, hydroxybutanamide 183.09 Pharmacological activity (DrugBank: DB01695)
N-(4-bromophenyl)-4-phenylbutanamide 4-bromophenyl, 4-phenylbutanamide 318.21 High molecular weight; bromine enhances reactivity
N-(2-chloro-4-methylphenyl)-4-phenylbutanamide 2-chloro-4-methylphenyl, 4-phenylbutanamide 287.78 Chlorine/methyl groups influence steric effects

*Calculated based on formula (C₁₄H₂₁NO₂).

Substituent Effects on Properties

  • Hydroxyl vs. Nitro/Phosphono Groups: The hydroxyl group in this compound may improve solubility in polar solvents compared to the nitro group in N-(4-hydroxyphenyl)-4-nitrobenzamide, which enhances thermal stability via resonance stabilization . The phosphono group in N-Hydroxy-4-phosphonobutanamide likely increases chelation capacity, making it pharmacologically active .
  • Halogen Effects : Bromine in N-(4-bromophenyl)-4-phenylbutanamide increases molecular weight and reactivity (e.g., Suzuki coupling), whereas chlorine in N-(2-chloro-4-methylphenyl)-4-phenylbutanamide introduces steric hindrance, affecting binding interactions .

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